Cas no 2408966-04-9 (Quinazoline, 7-(2-oxiranylmethoxy)-)

Quinazoline, 7-(2-oxiranylmethoxy)- 化学的及び物理的性質
名前と識別子
-
- 7-(oxiran-2-ylmethoxy)quinazoline
- SCHEMBL7574519
- EN300-7540338
- 2408966-04-9
- 7-[(oxiran-2-yl)methoxy]quinazoline
- Quinazoline, 7-(2-oxiranylmethoxy)-
-
- インチ: 1S/C11H10N2O2/c1-2-9(14-5-10-6-15-10)3-11-8(1)4-12-7-13-11/h1-4,7,10H,5-6H2
- InChIKey: RIHGQIYZEFYAAM-UHFFFAOYSA-N
- ほほえんだ: N1=C2C(C=CC(OCC3CO3)=C2)=CN=C1
計算された属性
- せいみつぶんしりょう: 202.074227566g/mol
- どういたいしつりょう: 202.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.5Ų
- 疎水性パラメータ計算基準値(XlogP): 0.8
じっけんとくせい
- 密度みつど: 1.310±0.06 g/cm3(Predicted)
- ふってん: 369.4±12.0 °C(Predicted)
- 酸性度係数(pKa): 3.60±0.70(Predicted)
Quinazoline, 7-(2-oxiranylmethoxy)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7540338-0.05g |
7-[(oxiran-2-yl)methoxy]quinazoline |
2408966-04-9 | 95.0% | 0.05g |
$312.0 | 2025-02-24 | |
Enamine | EN300-7540338-1.0g |
7-[(oxiran-2-yl)methoxy]quinazoline |
2408966-04-9 | 95.0% | 1.0g |
$1343.0 | 2025-02-24 | |
Enamine | EN300-7540338-10.0g |
7-[(oxiran-2-yl)methoxy]quinazoline |
2408966-04-9 | 95.0% | 10.0g |
$5774.0 | 2025-02-24 | |
1PlusChem | 1P02AFCO-1g |
7-[(oxiran-2-yl)methoxy]quinazoline |
2408966-04-9 | 95% | 1g |
$1722.00 | 2023-12-18 | |
1PlusChem | 1P02AFCO-10g |
7-[(oxiran-2-yl)methoxy]quinazoline |
2408966-04-9 | 95% | 10g |
$7199.00 | 2023-12-18 | |
Enamine | EN300-7540338-0.5g |
7-[(oxiran-2-yl)methoxy]quinazoline |
2408966-04-9 | 95.0% | 0.5g |
$1046.0 | 2025-02-24 | |
Enamine | EN300-7540338-5.0g |
7-[(oxiran-2-yl)methoxy]quinazoline |
2408966-04-9 | 95.0% | 5.0g |
$3894.0 | 2025-02-24 | |
1PlusChem | 1P02AFCO-500mg |
7-[(oxiran-2-yl)methoxy]quinazoline |
2408966-04-9 | 95% | 500mg |
$1355.00 | 2023-12-18 | |
1PlusChem | 1P02AFCO-2.5g |
7-[(oxiran-2-yl)methoxy]quinazoline |
2408966-04-9 | 95% | 2.5g |
$3314.00 | 2023-12-18 | |
1PlusChem | 1P02AFCO-250mg |
7-[(oxiran-2-yl)methoxy]quinazoline |
2408966-04-9 | 95% | 250mg |
$885.00 | 2023-12-18 |
Quinazoline, 7-(2-oxiranylmethoxy)- 関連文献
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
-
Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831
-
Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
Quinazoline, 7-(2-oxiranylmethoxy)-に関する追加情報
Quinazoline, 7-(2-oxiranylmethoxy)- (CAS No. 2408966-04-9): A Comprehensive Overview of Its Structural, Pharmacological, and Therapeutic Implications
Quinazoline derivatives have long been recognized for their diverse pharmacological properties and potential applications in medicinal chemistry. Among these, Quinazoline, 7-(2-oxiranylmethoxy)- (CAS No. 2408966-04-9) stands out as a compound of significant interest due to its unique structural features and promising biological activities. This compound belongs to the quinazoline scaffold, a heterocyclic system that has been extensively studied for its role in the development of various therapeutic agents. The presence of a 2-oxiranylmethoxy substituent in the 7-position of the quinazoline ring introduces a reactive epoxide moiety, which can be exploited for further chemical modifications and functionalization.
The structural framework of Quinazoline, 7-(2-oxiranylmethoxy)- (CAS No. 2408966-04-9) imparts several advantageous properties that make it a valuable intermediate in synthetic chemistry. The epoxide group is highly versatile and can undergo various reactions such as nucleophilic ring opening, leading to the formation of new carbon-carbon or carbon-nitrogen bonds. This reactivity has been leveraged in the synthesis of more complex molecules, including potential drug candidates. The quinazoline core itself is known for its stability and ability to participate in hydrogen bonding interactions, which are crucial for binding to biological targets.
In recent years, there has been a growing interest in quinazoline derivatives as scaffolds for the development of novel therapeutic agents. The 2-oxiranylmethoxy substituent in Quinazoline, 7-(2-oxiranylmethoxy)- (CAS No. 2408966-04-9) has been particularly investigated for its potential in modulating various biological pathways. Studies have shown that this compound exhibits inhibitory activity against several enzymes and receptors involved in cancer progression, inflammation, and other diseases. The ability to modify the quinazoline core and the epoxide group allows for the fine-tuning of pharmacological properties, making it an attractive candidate for drug discovery programs.
One of the most compelling aspects of Quinazoline, 7-(2-oxiranylmethoxy)- (CAS No. 2408966-04-9) is its potential as a precursor for the development of targeted therapies. The epoxide group can be selectively opened with nucleophiles such as amines or thiols, allowing for the introduction of diverse functional groups at specific positions on the molecule. This flexibility has been exploited in the synthesis of kinase inhibitors, which are critical in cancer treatment. For instance, modifications at the 3-position or 6-position of the quinazoline ring can enhance binding affinity to specific kinases, leading to more effective therapeutic outcomes.
The pharmacological profile of Quinazoline, 7-(2-oxiranylmethoxy)- (CAS No. 2408966-04-9) has been further explored through computational modeling and experimental validation. Molecular docking studies have revealed that this compound can interact with various biological targets with high specificity. The hydrophobic pocket and hydrogen bonding sites on these targets are effectively occupied by the quinazoline core and the 2-oxiranylmethoxy substituent, respectively. This interaction not only suggests a mechanism of action but also provides insights into potential side effects and drug-drug interactions.
Recent advancements in synthetic methodologies have enabled more efficient access to complex derivatives of Quinazoline, 7-(2-oxiranylmethoxy)- (CAS No. 2408966-04-9). Transition-metal-catalyzed reactions have emerged as powerful tools for constructing intricate molecular architectures with high precision. For example, palladium-catalyzed cross-coupling reactions have been used to introduce aryl or heteroaryl groups at various positions on the quinazoline ring. These modifications have led to novel compounds with enhanced biological activity and improved pharmacokinetic properties.
The therapeutic potential of Quinazoline, 7-(2-oxiranylmethoxy)- (CAS No. 2408966-04-9) extends beyond oncology applications. Preclinical studies have indicated that this compound may have anti-inflammatory effects by modulating cytokine production and immune cell function. The ability to interact with inflammatory pathways makes it a promising candidate for treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease. Additionally, preliminary data suggest that quinazoline derivatives may exhibit neuroprotective properties by inhibiting oxidative stress and neuroinflammation.
The synthesis and characterization of Quinazoline, 7-(2-oxiranylmethoxy)- (CAS No. 2408966-04-9) have also contributed to our understanding of epoxide chemistry in medicinal chemistry. The reactivity of the epoxide group allows for rapid diversification of molecular structures through controlled ring opening reactions. This approach has been successfully applied in high-throughput screening campaigns to identify lead compounds with desirable biological activities. The ease with which this compound can be modified makes it an invaluable tool for medicinal chemists seeking to develop new drugs.
In conclusion,Quinazoline, 7-(2-oxiranylmethoxy)- (CAS No. 2408966-04-9) represents a fascinating example of how structural modifications can enhance pharmacological properties and therapeutic potential. Its unique combination of reactivity and stability makes it a versatile intermediate in drug discovery programs targeting various diseases including cancer and inflammation-related disorders. As research continues to uncover new applications for this compound,Quinazoline, 7-(2-oxiranylmethoxy)- (CAS No. 2408966-04-9) is poised to play an increasingly important role in developing next-generation therapeutic agents.
2408966-04-9 (Quinazoline, 7-(2-oxiranylmethoxy)-) 関連製品
- 29086-41-7(1,1-Bis(bromomethyl)cyclopropane)
- 2940875-46-5(Tert-butyl trans-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate)
- 2229225-60-7(O-{1-4-chloro-2-(trifluoromethyl)phenylethyl}hydroxylamine)
- 2171889-91-9((6-methoxypyridin-3-yl)methanesulfonyl fluoride)
- 2228273-59-2(2-(4-{(tert-butoxy)carbonylamino}-3-chlorophenyl)cyclopropane-1-carboxylic acid)
- 1211159-61-3(1-(4-fluorophenyl)-4-[(4-fluorophenyl)methoxy]-N-(3-methoxyphenyl)-1H-pyrazole-3-carboxamide)
- 2098-66-0(cyproterone)
- 2138390-49-3(Ethyl 2-(difluoromethyl)-5-(fluorosulfonyl)pyridine-3-carboxylate)
- 1820639-50-6(2-[(tert-Butylsulfanyl)methyl]piperidine hydrochloride)
- 1254034-33-7(5-Bromo-2-(difluoromethyl)toluene)




